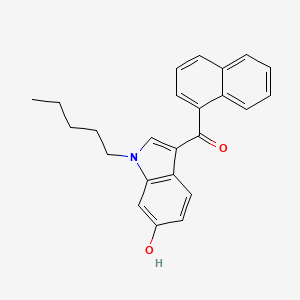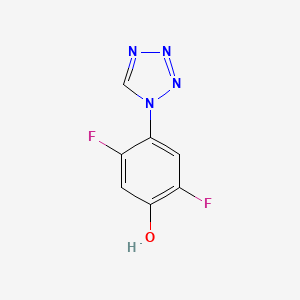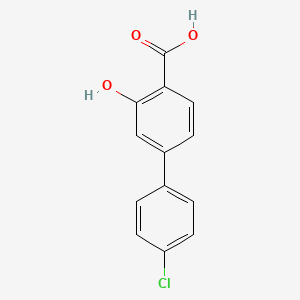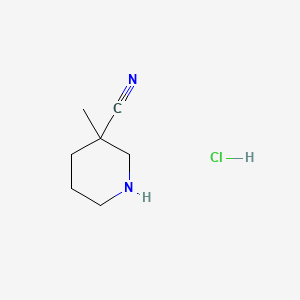
(6-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
JWH 018 6-Hydroxyindol-Metabolit ist ein kleiner, monohydroxylierter Metabolit von JWH 018, einem synthetischen Cannabinoid, der im Urin gefunden wird. JWH 018 ist ein Derivat von WIN 55,212-2, das als schwach selektiver Agonist des peripheren Cannabinoid-Rezeptors (CB2) wirkt . Diese Verbindung wird hauptsächlich in forensischen und toxikologischen Forschungsarbeiten eingesetzt, um den Metabolismus und die Auswirkungen von synthetischen Cannabinoiden zu verstehen.
Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen
Die Synthese von JWH 018 6-Hydroxyindol-Metabolit beinhaltet die Hydroxylierung von JWH 018. Die Reaktion erfordert in der Regel spezifische Bedingungen, um die selektive Hydroxylierung an der 6-Position des Indolrings zu gewährleisten. Häufig verwendete Reagenzien in diesem Prozess sind Oxidationsmittel wie Cytochrom-P450-Enzyme .
Industrielle Produktionsmethoden
Die Synthese würde wahrscheinlich ähnliche Hydroxylierungsreaktionen unter kontrollierten Bedingungen beinhalten, um Reinheit und Konsistenz zu gewährleisten .
Wirkmechanismus
Target of Action
The primary target of the JWH 018 6-hydroxyindole metabolite is the peripheral cannabinoid receptor, also known as the CB2 receptor . The CB2 receptor plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
The JWH 018 6-hydroxyindole metabolite acts as a mildly selective agonist of the CB2 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the JWH 018 6-hydroxyindole metabolite binds to the CB2 receptor, activating it .
Pharmacokinetics
The JWH 018 6-hydroxyindole metabolite is a minor monohydroxylated urinary metabolite of JWH 018 . This suggests that it is produced in the body through the process of monohydroxylation, which involves the addition of a hydroxyl group (OH) to the JWH 018 molecule
Result of Action
The activation of the CB2 receptor by the JWH 018 6-hydroxyindole metabolite can result in various molecular and cellular effects. These may include changes in pain sensation, reduction of inflammation, and modulation of immune response . .
Action Environment
The action, efficacy, and stability of the JWH 018 6-hydroxyindole metabolite can be influenced by various environmental factors. These may include the presence of other substances in the body, the physiological state of the individual, and the specific environment within the body where the metabolite is acting. For example, factors such as pH, temperature, and the presence of other molecules can all potentially influence the action of the metabolite .
Biochemische Analyse
Biochemical Properties
It is known that JWH 018, the parent compound, interacts with the peripheral cannabinoid (CB 2) receptor
Cellular Effects
The parent compound, JWH 018, is known to influence cell function through its interaction with the peripheral cannabinoid (CB 2) receptor . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The parent compound, JWH 018, is known to exert its effects at the molecular level through its interaction with the peripheral cannabinoid (CB 2) receptor . This interaction can lead to changes in gene expression and potentially influence enzyme activity.
Temporal Effects in Laboratory Settings
The parent compound, JWH 018, is known to have effects that can be observed over time in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The parent compound, JWH 018, is known to have effects that can vary with dosage .
Metabolic Pathways
The parent compound, JWH 018, is known to be involved in metabolic pathways related to the peripheral cannabinoid (CB 2) receptor .
Transport and Distribution
The parent compound, JWH 018, is known to interact with the peripheral cannabinoid (CB 2) receptor, which could potentially influence its localization or accumulation .
Subcellular Localization
The parent compound, JWH 018, is known to interact with the peripheral cannabinoid (CB 2) receptor, which could potentially influence its activity or function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of JWH 018 6-hydroxyindole metabolite involves the hydroxylation of JWH 018. The reaction typically requires specific conditions to ensure the selective hydroxylation at the 6-position of the indole ring. Common reagents used in this process include oxidizing agents such as cytochrome P450 enzymes .
Industrial Production Methods
the synthesis would likely involve similar hydroxylation reactions under controlled conditions to ensure purity and consistency .
Analyse Chemischer Reaktionen
Arten von Reaktionen
JWH 018 6-Hydroxyindol-Metabolit durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die primäre Reaktion, die an seiner Bildung beteiligt ist.
Reduktion: Potenziell reversibel unter bestimmten Bedingungen.
Substitution: Möglich an anderen Positionen am Indolring.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Cytochrom-P450-Enzyme werden üblicherweise für die Hydroxylierung verwendet.
Lösungsmittel: Dimethylformamid (DMF), Dimethylsulfoxid (DMSO) und Ethanol werden verwendet, um die Verbindung zu lösen.
Hauptprodukte
Das Hauptprodukt der Hydroxylierungsreaktion ist JWH 018 6-Hydroxyindol-Metabolit selbst. Weitere Reaktionen können zu Glucuronidierung führen und Glucuronidkonjugate bilden .
Wissenschaftliche Forschungsanwendungen
JWH 018 6-Hydroxyindol-Metabolit wird hauptsächlich in forensischen und toxikologischen Forschungsarbeiten verwendet. Seine Anwendungen umfassen:
Forensische Chemie: Verwendet als Referenzstandard für den Nachweis des Konsums synthetischer Cannabinoide in biologischen Proben.
Toxikologie: Hilft beim Verständnis des Metabolismus und der potenziellen toxischen Wirkungen von synthetischen Cannabinoiden.
Analytische Chemie: Wird in der Massenspektrometrie und anderen analytischen Techniken eingesetzt, um die Metaboliten synthetischer Cannabinoide zu untersuchen.
Wirkmechanismus
JWH 018 6-Hydroxyindol-Metabolit entfaltet seine Wirkungen durch Interaktion mit Cannabinoid-Rezeptoren, insbesondere dem peripheren Cannabinoid-Rezeptor (CB2). Die Hydroxylierung an der 6-Position des Indolrings kann seine Bindungsaffinität und Selektivität im Vergleich zur Ausgangssubstanz JWH 018 verändern . Die genauen molekularen Pfade und Ziele, die an seiner Wirkung beteiligt sind, werden noch untersucht .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
JWH 018: Die Ausgangssubstanz, ein synthetisches Cannabinoid mit höherer Bindungsaffinität zu Cannabinoid-Rezeptoren.
Einzigartigkeit
JWH 018 6-Hydroxyindol-Metabolit ist einzigartig aufgrund seiner spezifischen Hydroxylierung an der 6-Position des Indolrings. Diese Modifikation kann seine Pharmakokinetik und Pharmakodynamik beeinflussen und es zu einer wertvollen Verbindung für die Untersuchung des Metabolismus und der Wirkungen von synthetischen Cannabinoiden machen .
Eigenschaften
IUPAC Name |
(6-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c1-2-3-6-14-25-16-22(20-13-12-18(26)15-23(20)25)24(27)21-11-7-9-17-8-4-5-10-19(17)21/h4-5,7-13,15-16,26H,2-3,6,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRCAWIVHSQWPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=C1C=C(C=C2)O)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017770 |
Source


|
| Record name | JWH-018 6-hydroxyindole metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1307803-44-6 |
Source


|
| Record name | JWH-018 6-hydroxyindole metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[2-(dimethylamino)ethenyl]-5-fluoro-3-nitrobenzoate](/img/structure/B593979.png)



![Propanamide, 2-(acetylamino)-N-[2-(methylamino)ethyl]-](/img/new.no-structure.jpg)





![2-Oxa-6-azatricyclo[4.3.1.0~1,3~]decane](/img/structure/B593996.png)

![5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B593999.png)
